An In-depth Technical Guide to 1,3-Diphenylpropene: CAS Numbers, Properties, Synthesis, and Analysis
An In-depth Technical Guide to 1,3-Diphenylpropene: CAS Numbers, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-diphenylpropene, a chemical compound of interest in organic synthesis. The guide covers its chemical identity, including CAS numbers for its various forms, and details its physical and chemical properties. A significant focus is placed on the synthetic methodologies for obtaining 1,3-diphenylpropene, with a detailed experimental protocol for the widely used Wittig reaction. Furthermore, this document outlines analytical techniques for the characterization and separation of its cis and trans isomers. While the biological activities of 1,3-diphenylpropene itself are not extensively documented in publicly available literature, the significant bioactivities of its derivatives, particularly chalcones, are briefly discussed to provide context for its relevance in medicinal chemistry and drug development.
Chemical Identity and Properties
1,3-Diphenylpropene is an unsaturated hydrocarbon with the molecular formula C₁₅H₁₄. It exists as two geometric isomers: cis-(Z)-1,3-diphenylpropene and trans-(E)-1,3-diphenylpropene. The Chemical Abstracts Service (CAS) has assigned different numbers to the isomeric mixture and the individual isomers.
Table 1: CAS Numbers and Molecular Identifiers for 1,3-Diphenylpropene
| Identifier | Value |
| CAS Number (Isomer Mixture) | 5209-18-7[1] |
| CAS Number (trans-isomer) | 3412-44-0 |
| Molecular Formula | C₁₅H₁₄[1] |
| Molecular Weight | 194.27 g/mol [1] |
| IUPAC Name (cis-isomer) | (Z)-1,3-diphenylprop-1-ene |
| IUPAC Name (trans-isomer) | (E)-1,3-diphenylprop-1-ene |
The physical and chemical properties of 1,3-diphenylpropene can vary slightly between its isomers. A summary of key properties is presented in Table 2. It is important to note that reported values in the literature can show some discrepancies.
Table 2: Physicochemical Properties of 1,3-Diphenylpropene
| Property | Value |
| Boiling Point | Approximately 304.3 °C at 760 mmHg |
| Density | Approximately 1.016 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and chloroform. |
Synthesis of 1,3-Diphenylpropene
The Wittig reaction is a versatile and widely employed method for the synthesis of alkenes, including 1,3-diphenylpropene. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction, yielding either the cis or trans isomer, can often be influenced by the nature of the ylide and the reaction conditions.
General Synthesis Workflow
The synthesis of 1,3-diphenylpropene via the Wittig reaction can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of 1,3-diphenylpropene via the Wittig reaction.
Detailed Experimental Protocol: Synthesis of trans-1,3-Diphenylpropene
This protocol describes a representative procedure for the synthesis of trans-1,3-diphenylpropene using a Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Phenylacetaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents). Suspend the salt in anhydrous DMF.
-
To this suspension, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere. The formation of the deep red-colored ylide indicates the progress of the reaction.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, which also contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the trans-1,3-diphenylpropene isomer as the major product. The separation of any minor cis-isomer can also be achieved through careful chromatography.
Analytical Characterization
The identification and quantification of 1,3-diphenylpropene and the determination of the isomeric ratio are typically performed using a combination of spectroscopic and chromatographic techniques.
Table 3: Analytical Methods for the Characterization of 1,3-Diphenylpropene
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the cis and trans configurations. The coupling constants of the vinylic protons in the ¹H NMR spectrum are diagnostic for distinguishing the isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is used to determine the purity of the sample and to identify the components based on their retention times and mass fragmentation patterns.[2] |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be employed for the separation and quantification of the cis and trans isomers. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) is often used. |
| Infrared (IR) Spectroscopy | IR spectroscopy can provide information about the functional groups present in the molecule. The out-of-plane C-H bending vibrations in the 960-980 cm⁻¹ region are characteristic of trans-alkenes. |
Biological Activity and Relevance in Drug Development
While direct studies on the biological activity of 1,3-diphenylpropene are limited, the structurally related 1,3-diphenyl-2-propen-1-one core, commonly known as a chalcone (B49325), is a well-established pharmacophore found in numerous biologically active compounds.
Derivatives of 1,3-diphenylpropene, particularly those with a carbonyl group at the 1-position (chalcones), have demonstrated a wide range of pharmacological activities, including:
-
Anticancer and Cytotoxic Effects: Many chalcone derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[3][4][5]
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of chalcone derivatives, often linked to the inhibition of key inflammatory mediators.[6][7][8] One study on trans-1,3-diphenyl-2,3-epoxypropane-1-one, a derivative of 1,3-diphenylpropene, demonstrated its ability to suppress inflammatory mediators in LPS-stimulated macrophages by blocking the NF-κB and MAPK signaling pathways.[7]
-
Neuroprotective Effects: Certain substituted 1,3-diphenyl-2-propen-1-ones have shown neuroprotective properties, including radical scavenging and suppression of nitric oxide generation.[9]
The diverse biological activities of these derivatives highlight the potential of the 1,3-diphenylpropene scaffold as a starting point for the design and synthesis of novel therapeutic agents.
Example Signaling Pathway Modulated by a 1,3-Diphenylpropene Derivative
The anti-inflammatory effects of trans-1,3-diphenyl-2,3-epoxypropane-1-one have been attributed to its modulation of the NF-κB and MAPK signaling pathways. A simplified representation of this inhibition is shown below.
Caption: Inhibition of NF-κB and MAPK pathways by a 1,3-diphenylpropene derivative.
Conclusion
1,3-Diphenylpropene is a valuable building block in organic synthesis, with well-established methods for its preparation, primarily through the Wittig reaction. The ability to selectively synthesize its cis and trans isomers, coupled with robust analytical techniques for their characterization, makes it a versatile tool for chemists. While the direct biological profile of 1,3-diphenylpropene remains largely unexplored, the extensive research into its derivatives, particularly chalcones, underscores the importance of the 1,3-diphenylpropane (B92013) framework in the development of new therapeutic agents. Further investigation into the biological activities of the parent compound could reveal novel pharmacological properties and expand its utility in medicinal chemistry.
References
- 1. 1,3-Diphenylpropene | C15H14 | CID 6436798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytotoxicity of 1,3-diphenylpropenone derivatives -Applied Biological Chemistry | 학회 [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of trans-1,3-diphenyl-2,3-epoxypropane-1-one mediated by suppression of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
